Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The presence of the carbonyl group (C=O) and carboxylate ester group (-COOCH3) suggest that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a fluorophenyl group, and a carboxylate ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, and the carboxylate ester group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions. The ester group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Chemosensor Development
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate and its related compounds have significant potential in the development of fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules. The compound's structural features enable high selectivity and sensitivity in detecting these substances, making it a valuable tool in analytical chemistry and environmental monitoring (Roy, 2021).
Synthesis of Bioactive 1,4-Dihydropyridines
The structural framework of this compound is integral in the synthesis of bioactive 1,4-dihydropyridines. These compounds have widespread applications in pharmaceuticals, serving as the core structure in various drugs. Recent methodologies in synthesizing these compounds emphasize atom economy and environmental friendliness, highlighting the compound's role in sustainable chemistry practices (Sohal, 2021).
Pharmacological Applications
The stereoisomers of this compound and its derivatives have been explored for their pharmacological benefits. The relationship between the configuration of stereocenters and the biological properties of enantiomers is a significant area of study. Understanding this relationship helps in designing and synthesizing the most effective stereoisomer for specific therapeutic purposes, ensuring the drug's efficacy and minimizing adverse effects (Veinberg et al., 2015).
Optoelectronic Materials
Compounds related to this compound are being researched for their applications in optoelectronic materials. Quinazolines and pyrimidines, for instance, are utilized in the creation of luminescent small molecules and chelate compounds. These materials have applications in photo- and electroluminescence, highlighting their potential in fabricating advanced technological devices like OLEDs and solar cells (Lipunova et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to various biological activities . The interaction of the compound with its targets could result in changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds could affect a wide range of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSIKGFABUVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650482 | |
Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-81-7 | |
Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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